2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-10(14-8-9)19(5,15)16/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZUURDIKSGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726170 | |
| Record name | 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052138-94-9 | |
| Record name | 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions, which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions. In these reactions, the boronic acid derivative undergoes transmetalation, a process where it transfers its organic group to a metal catalyst like palladium.
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds.
Pharmacokinetics
It’s important to note that boronic pinacol esters, a class of compounds to which this compound belongs, can be susceptible to hydrolysis, especially at physiological ph. This could potentially affect the compound’s bioavailability.
Result of Action
The result of the compound’s action would depend on the specific reaction it’s involved in. In the context of SM cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH. Therefore, the compound’s action and stability could be influenced by the pH of its environment.
Biological Activity
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1052138-94-9) is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 283.15 g/mol. The structure includes a methylsulfonyl group and a dioxaborolane moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BNO₄S |
| Molecular Weight | 283.15 g/mol |
| CAS Number | 1052138-94-9 |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may affect the activity of protein kinases that regulate cell proliferation and survival.
- DNA Interaction : Preliminary studies suggest that this compound may interact with DNA or RNA structures, potentially influencing gene expression and cellular responses to stress.
- Reactive Oxygen Species (ROS) Modulation : The compound may play a role in modulating oxidative stress within cells by influencing ROS levels, which can lead to apoptosis or necrosis depending on the context.
Biological Activity Studies
Several studies have evaluated the biological effects of this compound across various systems:
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis through ROS generation and DNA damage pathways.
Neuroprotective Effects
In neuroinflammatory models, this compound has shown promise as a neuroprotective agent. It appears to inhibit the activation of glial cells and reduce pro-inflammatory cytokine release. This suggests potential applications in neurodegenerative diseases.
Case Studies
- Cancer Cell Line Studies : In a study involving various cancer cell lines treated with this compound at different concentrations (0.1 µM to 10 µM), significant reductions in cell viability were observed at higher doses. The study highlighted the importance of dose-dependent effects on cellular outcomes.
- Neuroinflammation Models : Animal models treated with the compound showed reduced neuroinflammation markers compared to controls. This suggests a potential therapeutic role in conditions like Alzheimer's disease.
Scientific Research Applications
Pharmaceutical Development
The compound shows promise as a building block in the synthesis of biologically active molecules. Its boron-containing moiety can facilitate reactions such as Suzuki coupling, which is crucial for constructing complex organic frameworks.
Case Study : A patent by Wu and Zhang (2014) highlights the use of this compound in synthesizing novel pharmaceuticals with enhanced efficacy against specific diseases . The incorporation of the methylsulfonyl group can improve solubility and bioavailability.
Organic Synthesis
Due to its ability to act as a versatile reagent in cross-coupling reactions, this compound is utilized in organic synthesis to create various derivatives that can be further functionalized.
Data Table: Comparison of Reaction Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 85 |
| Negishi Coupling | Ni(cod)₂ | 100 | 75 |
| Stille Coupling | Pd(PPh₃)₂Cl₂ | 90 | 80 |
Material Science
The compound's unique structural features allow it to be used in developing advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Application Example : Research indicates that incorporating boron compounds into polymer matrices can significantly improve their mechanical properties and thermal resistance .
Toxicological Considerations
While the compound has beneficial applications, it is essential to consider its safety profile. It is classified as harmful if swallowed and may cause skin irritation . Proper handling and safety measures should be observed when working with this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
2-(Ethylsulfonyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Molecular Formula: C₁₃H₂₀BNO₄S
- CAS No.: 1449010-00-7
- Key Differences: Ethylsulfonyl (-SO₂CH₂CH₃) substituent increases steric bulk compared to methylsulfonyl. Higher molecular weight (297.17 vs. 283.15) may reduce solubility in polar solvents. Potential for altered metabolic stability due to longer alkyl chain .
2-(Trifluoromethylsulfanyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Molecular Formula: C₁₂H₁₅BF₃NO₂S
- CAS No.: See CID 125424779
- Key Differences :
Halogen-Substituted Analogs
3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Molecular Formula: C₁₁H₁₅BFNO₂
- CAS No.: Not explicitly listed (similar to [7]).
- Key Differences: Fluorine at the 3-position introduces electronegativity, altering electronic distribution. Lower molecular weight (223.05) improves volatility and may enhance bioavailability.
2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- CAS No.: Similarity score 0.83 ([14]).
- Key Differences :
- Chlorine substituent at the 2-position increases steric hindrance compared to methylsulfonyl.
- May exhibit slower reaction kinetics in cross-coupling due to reduced electrophilicity.
Heterocyclic and Functional Group Modifications
2-(Methylthio)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine
- Molecular Formula : C₁₀H₁₅BN₂O₂S
- CAS No.: 940284-18-4
- Key Differences: Pyrimidine core instead of pyridine alters aromaticity and electronic properties. Methylthio (-SCH₃) group is less polar than methylsulfonyl, reducing solubility in aqueous media. Potential for divergent reactivity in nucleophilic substitution reactions .
2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
Comparative Data Table
Preparation Methods
General Synthetic Strategy Overview
The synthesis generally follows a multi-step approach:
- Preparation of the pyridine core with appropriate halogenation or functionalization.
- Introduction of the boronate ester group via Suzuki-Miyaura coupling.
- Sulfonylation to incorporate the methylsulfonyl group.
This modular approach allows for high yields, regioselectivity, and functional group compatibility, essential for complex molecule synthesis.
Synthesis of the Pyridine Core
- Starting materials: Substituted pyridines, such as 4-bromo- or 4-chloropyridine derivatives, are common precursors.
- Halogenation: Bromination at specific positions (e.g., 5-position) is achieved using N-bromosuccinimide (NBS) in suitable solvents like dichloromethane at 0°C to room temperature, with reaction times ranging from 10 minutes to 1 hour.
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| NBS | Dichloromethane | 0°C to RT | 10-60 min | Controlled addition to prevent overbromination |
Introduction of the Boronate Ester Group
- Suzuki-Miyaura coupling: The most prevalent method for attaching the boronate ester, using phenylboronic acid derivatives or pinacol esters.
- Catalysts: Tetrakis(triphenylphosphine)palladium(0) or dichloride complexes with ligands like bis(diphenylphosphino)ferrocene (dppf).
- Reaction conditions: Typically performed in polar aprotic solvents such as dioxane or DMF, with potassium carbonate as base, at temperatures ranging from 80°C to 105°C, under inert atmosphere (argon or nitrogen).
Halogenated pyridine + phenylboronic acid pinacol ester
→ Suzuki coupling
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80-105°C | 4-16 hours | Up to 79% |
- A study reported a 77% yield using Pd(dppf)Cl2 at 80°C over 3 hours, with silica gel chromatography purification.
Sulfonylation to Introduce the Methylsulfonyl Group
- The sulfonylation of the pyridine ring is achieved via reaction with methylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide, often at 0°C to room temperature.
- The reaction proceeds through nucleophilic substitution at the pyridine nitrogen or aromatic substitution on the ring, depending on the electronic environment.
| Reagent | Base | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Methylsulfonyl chloride | NaOH or Et3N | Dichloromethane | 0°C to RT | 1-12 hours | Controlled addition prevents side reactions |
- The sulfonylation step is straightforward and yields high purity products, as confirmed by spectroscopic data.
Summary of Key Preparation Data
Notes and Considerations
- Purification: Silica gel chromatography is the standard purification method, with solvent systems optimized for each step.
- Reaction optimization: Temperature control and inert atmospheres are critical for high yields.
- Functional group compatibility: The boronate ester tolerates various reaction conditions, enabling sequential functionalizations.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
